2-(Octylsulfanyl)acetamide
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Overview
Description
2-(Octylsulfanyl)acetamide is an organic compound with the molecular formula C10H21NOS. It is characterized by the presence of an octylsulfanyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octylsulfanyl)acetamide typically involves the reaction of octylthiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Octylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(Octylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Octylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfur atom in the octylsulfanyl group can form bonds with metal ions or participate in redox reactions, influencing various biochemical pathways. The amide group can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 2-(Octylthio)acetamide
- N,N’-1,2-Ethanediylbis[2-(octylsulfanyl)acetamide]
- 2-(Octylsulfanyl)acétamide
Comparison: this compound is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H21NOS |
---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
2-octylsulfanylacetamide |
InChI |
InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H2,11,12) |
InChI Key |
FTFVQHLNRJAJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC(=O)N |
Origin of Product |
United States |
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